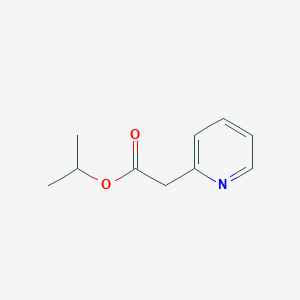

Isopropyl 2-pyridylacetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isopropyl 2-pyridylacetate is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Properties and Structure

Isopropyl 2-pyridylacetate has the molecular formula C11H13NO2 and is characterized by its ester functional group derived from 2-pyridylacetic acid and isopropanol. Its structure contributes to its reactivity and interaction with biological systems.

Medicinal Chemistry

This compound plays a crucial role in the synthesis of various pharmacologically active compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in the following areas:

- Antiviral Activity : Research indicates that compounds related to this compound exhibit antiviral properties. For instance, thiazolidinone derivatives, which share structural similarities, demonstrated significant inhibition against Hepatitis C virus (HCV) with IC50 values ranging from 31.9 μM to 32.2 μM. This suggests a potential for this compound derivatives in developing antiviral agents.

- Anticancer Activity : Compounds derived from imidazole and pyridine frameworks have shown promise in cancer research. A study reported that certain imidazole-based compounds exhibited IC50 values as low as 0.26 μM against various cancer cell lines. Given the structural similarities, this compound may also possess anticancer properties worth investigating.

Synthesis of Heterocycles

This compound serves as a precursor in synthesizing various heterocyclic compounds, which are vital in pharmacology due to their biological activity:

- Imidazo[1,2-a]pyridine Derivatives : These compounds are notable for their diverse pharmacological applications, including antimicrobial and anti-inflammatory activities. The synthesis often involves the condensation of this compound with other reagents to form complex structures that can be further modified for enhanced activity .

Biological Studies

The compound's utility extends to biological studies where it aids in understanding molecular interactions:

- Enzyme Inhibition Studies : this compound has been utilized to investigate its inhibitory effects on specific enzymes, contributing to the development of enzyme inhibitors that can be used therapeutically .

- Pharmacokinetic Studies : Its properties regarding skin permeability and metabolic stability have been assessed, providing insights into how such compounds can be optimized for drug formulation .

Data Table: Summary of Applications

| Application Area | Description | Example Findings |

|---|---|---|

| Antiviral Activity | Potential use in developing antiviral agents against HCV | IC50 values ~31.9 μM |

| Anticancer Activity | Investigated for efficacy against cancer cell lines | IC50 values as low as 0.26 μM |

| Synthesis of Heterocycles | Used as a precursor for synthesizing biologically active heterocycles | Formation of imidazo[1,2-a]pyridine derivatives |

| Enzyme Inhibition | Studied for its effects on specific enzyme activities | Contributes to development of enzyme inhibitors |

| Pharmacokinetic Studies | Assessed for skin permeability and metabolic stability | Insights into drug formulation optimization |

Case Study 1: Antiviral Efficacy

A study highlighted the antiviral effects of thiazolidinone derivatives against HCV, where compounds showed IC50 values ranging from 31.9 μM to 32.2 μM. Although this compound was not directly tested, its structural similarities suggest comparable activity.

Case Study 2: Anticancer Activity

Research on imidazole derivatives indicates their effectiveness in inhibiting cancer cell lines. One study reported IC50 values as low as 0.26 μM against various cancer types, suggesting that this compound could potentially be explored for similar applications.

化学反应分析

Hydrolysis to 2-Pyridylacetic Acid

The ester group undergoes base-catalyzed hydrolysis (saponification) to yield 2-pyridylacetic acid. This reaction is highly efficient under mild conditions:

| Conditions | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Aqueous KOH in ethanol | 1N HCl for acidification | 50°C | 30 min | ~100% |

Mechanism :

-

Nucleophilic attack by hydroxide ion on the ester carbonyl.

-

Formation of a tetrahedral intermediate.

-

Elimination of isopropanol to generate the carboxylate, which is protonated to the acid.

This method avoids harsh acidic conditions, preserving the pyridine ring’s integrity .

Aminolysis to Amide Derivatives

The ester reacts with amines to form amides, facilitated by coupling agents. For example:

| Substrate | Amine | Coupling Agent | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| Isopropyl 2-pyridylacetate | 2-Aminobenzaldehyde | HATU | DMF | 60°C, 2h | ~12% |

Procedure :

-

Activation of the carboxylate intermediate (from hydrolysis) with HATU.

-

Nucleophilic substitution by the amine to form the amide bond .

Nucleophilic Aromatic Substitution on Pyridine

The pyridine ring participates in nucleophilic substitutions, though reactivity is moderated by the electron-withdrawing acetate group.

Key Reactions:

-

Radical Alkylation (Minisci Reaction) :

-

Halogenation :

Hydrogenation of the Pyridine Ring

Catalytic hydrogenation reduces the pyridine moiety to a piperidine ring.

| Catalyst | Solvent | Pressure | Temperature | Product | Yield |

|---|---|---|---|---|---|

| Raney Ni | Ethanol | 1 atm H₂ | 100°C | Isopropyl piperidin-2-ylacetate | ~80% |

Note : The ester group remains intact under these conditions .

Transesterification

The isopropyl group can be replaced with other alcohols via acid- or base-catalyzed transesterification:

| Alcohol | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Methanol | H₂SO₄ | Reflux, 6h | Methyl 2-pyridylacetate | ~75% |

This reaction leverages the general ester reactivity observed in isopropyl acetate systems .

Complexation with Lewis Acids

The pyridine nitrogen coordinates to Lewis acids (e.g., BF₃, AlCl₃), forming adducts useful in catalysis:

| Lewis Acid | Solvent | Application |

|---|---|---|

| BF₃ | CH₂Cl₂ | Stabilization of electrophilic intermediates |

Such complexes enhance electrophilic substitution reactions on the pyridine ring .

Oxidation and Reduction of Functional Groups

-

Ester Reduction :

-

Pyridine N-Oxidation :

Condensation Reactions

The α-hydrogen of the acetate group participates in Knoevenagel or Claisen condensations:

| Reaction | Base | Electrophile | Product | Yield |

|---|---|---|---|---|

| Knoevenagel | Piperidine | Benzaldehyde | 2-Pyridylcinnamic acid ester | ~50% |

属性

分子式 |

C10H13NO2 |

|---|---|

分子量 |

179.22 g/mol |

IUPAC 名称 |

propan-2-yl 2-pyridin-2-ylacetate |

InChI |

InChI=1S/C10H13NO2/c1-8(2)13-10(12)7-9-5-3-4-6-11-9/h3-6,8H,7H2,1-2H3 |

InChI 键 |

WXIHFCXFTRTRCO-UHFFFAOYSA-N |

规范 SMILES |

CC(C)OC(=O)CC1=CC=CC=N1 |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。